molecular formula C10H21N3O B2473546 2-[(4-甲基哌嗪-1-基)甲基]吗啉 CAS No. 202991-96-6

2-[(4-甲基哌嗪-1-基)甲基]吗啉

货号 B2473546
CAS 编号: 202991-96-6
分子量: 199.298
InChI 键: LVJJADOJEHOLEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(4-Methylpiperazin-1-yl)methyl]morpholine” is a chemical compound with the CAS Number: 202991-96-6 . It has a molecular weight of 199.3 . It is in the form of oil .


Molecular Structure Analysis

The IUPAC name of the compound is 2-[(4-methyl-1-piperazinyl)methyl]morpholine . The InChI code is 1S/C10H21N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 .


Physical And Chemical Properties Analysis

The compound is in the form of oil . It has a molecular weight of 199.3 . The compound is stored at room temperature .

科学研究应用

1. 抗惊厥特性

该化合物的衍生物已被研究其抗惊厥特性。一项研究合成了一系列新的 1-(4-苯基哌嗪-1-基)-或 1-(吗啉-4-基)-(2,5-二氧代吡咯烷-1-基)丙酰胺和 (2,5-二氧代吡咯烷-1-基)丁酰胺,它们是潜在的新型杂合抗惊厥剂。其中一些化合物在各种临床前癫痫模型中表现出显着的抗惊厥活性,在大剂量下呈现安全概况,不会损害运动协调能力 (Kamiński 等人,2015)。

2. 血清素再摄取抑制和受体拮抗作用

该化合物已被证明具有选择性血清素再摄取抑制和 5-HT2A 受体拮抗活性。一项研究重点介绍了一种新的化合物 YM992,展示了这些特性,这可能有利于开发高效的抗抑郁药 (Takeuchi 等人,1997)。

3. 降胆固醇和降血脂活性

一些新型吗啉衍生物已被研究其潜在的降胆固醇和降血脂活性。一项研究合成并评估了许多 2-联苯基吗啉衍生物,发现一些可以抑制微粒体膜脂质的脂质过氧化,并在实验模型中表现出降胆固醇和降血脂作用 (Chrysselis 等人,2000)。

4. 强心活性

该化合物的衍生物也因其强心活性而被研究。对选择性磷酸二酯酶 (PDE3) 抑制剂的研究,该抑制剂可以改善心脏收缩力,包括对 6-羟基-4-甲基喹啉-2(1H)-酮衍生物的研究,揭示了它们在心脏模型中增加收缩力的潜力 (Mansouri 等人,2008)。

5. 调节 GABAA 受体

该化合物的衍生物因其通过调节 GABAA 受体反应而产生的抗焦虑特性而被探索。一些衍生物表现出药理活性,具有缺乏苯二氮卓受体激动剂典型副作用的潜力 (Grunwald 等人,2006)。

安全和危害

The compound has been classified as dangerous with hazard statements H302, H312, H314, H332, H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact . It should be stored in a locked up place .

属性

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJJADOJEHOLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylpiperazin-1-yl)methyl]morpholine

Synthesis routes and methods I

Procedure details

By the use of 2-chloromethyl-4-benzylmorpholine and N-methylpiperazine, the reactin is similarly carried out as Reference example 2 to give 2-(4-methyl-1-piperazinylmethyl) morpholine.trihydrochloride as white crystals, melting at 210°-212° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (150 mg, 4.10 mmol) was suspended in tetrahydrofuran (5 mL), and the suspension was mixed with a solution of tert-butyl 4-morpholin-2-ylmethylpiperazinecarboxylate (390 mg, 1.37 mmol) prepared as an intermediate according to Process Step 2 of Reference Example 19 in tetrahydrofuran (5 mL) added dropwise under ice-cooling, followed by heating at 60° C. under reflux for two hours. An aqueous sodium hydroxide solution (2 mol/L, 10 mL) and chloroform (50 mL) were added under ice-cooling, followed by separation. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure, to thereby yield the title compound (180 mg, in a yield of 66%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
66%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。